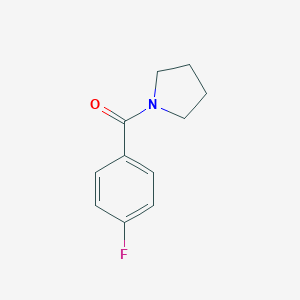

1-(4-Fluorobenzoyl)pyrrolidine

Description

1-(4-Fluorobenzoyl)pyrrolidine, also known as (4-fluorophenyl)(pyrrolidin-1-yl)methanone (CAS: 349644-07-1), is a fluorinated pyrrolidine derivative. Pyrrolidine-based compounds are widely recognized for their versatility in medicinal chemistry, catalysis, and agrochemical applications due to their conformational rigidity and ability to act as bioisosteres . Safety data indicate that it is harmful via inhalation, skin contact, and ingestion, necessitating careful handling .

Propriétés

IUPAC Name |

(4-fluorophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO/c12-10-5-3-9(4-6-10)11(14)13-7-1-2-8-13/h3-6H,1-2,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAUUECFHRSHLAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40359504 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349644-07-1 | |

| Record name | 1-(4-FLUOROBENZOYL)PYRROLIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40359504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-(4-Fluorobenzoyl)pyrrolidine can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-(4-Fluorobenzoyl)pyrrolidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The fluorine atom on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoyl pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Fluorobenzoyl)pyrrolidine has been explored for its potential as a pharmaceutical agent. Research indicates that compounds with similar structures can act as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. Inhibition of COX-2 is significant for developing anti-inflammatory drugs, particularly for conditions like arthritis and cardiovascular diseases .

Case Study: Anti-inflammatory Properties

A study involving derivatives of pyrrolidine demonstrated that certain compounds could suppress inflammatory responses by modulating the Toll-like receptor 4 (TLR4) signaling pathway. This modulation leads to decreased expression of inflammatory genes, suggesting potential therapeutic uses for compounds like this compound in treating inflammatory diseases .

Neuropharmacology

Recent investigations have highlighted the role of this compound in neuropharmacology, particularly concerning neuronal excitability. It has been shown that similar compounds can disrupt protein-protein interactions critical for neuronal function, which may have implications for treating neurological disorders such as epilepsy and anxiety .

Case Study: Neuronal Excitability Modulation

In a pharmacological evaluation, modifications to the structure of pyrrolidine derivatives led to significant changes in their ability to inhibit excitatory neuronal pathways. This suggests that this compound could serve as a scaffold for developing new neuroprotective agents targeting specific ion channels involved in excitability regulation .

Agricultural Applications

The compound has also been investigated for its role in agriculture, particularly regarding plant growth regulation and herbicidal activity. Studies have shown that certain thioanhydrides derived from pyrrolidine exhibit growth-stimulating properties on crops like wheat and moderate phytotoxic effects on weeds .

Data Table: Phytotoxicity Assessment

| Compound | Germination Energy (%) | Germination Capacity (%) | Activity Level |

|---|---|---|---|

| This compound | 82 | 90 | Excellent |

| Thioanhydride (1c) | 80 | 84 | Excellent |

| Thioanhydride (1d) | 54 | 58 | Moderate |

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions, including acylation processes that yield high-purity products suitable for research applications. The characterization of these compounds is crucial for understanding their properties and potential uses in various fields.

Synthesis Overview

The synthesis typically involves:

- Acylation of pyrrolidine with 4-fluorobenzoyl chloride.

- Purification through recrystallization or chromatography to achieve desired purity levels.

Mécanisme D'action

The mechanism of action of 1-(4-Fluorobenzoyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in neurological research, it may interact with neurotransmitter receptors, influencing neuronal signaling and potentially providing therapeutic benefits .

Comparaison Avec Des Composés Similaires

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula C₁₁H₁₂FNO.

Key Findings:

Substituent Impact on Activity: The fluorobenzoyl group in this compound likely enhances metabolic stability compared to non-fluorinated analogs like 1-benzoylpyrrolidine. However, its primary use is as an intermediate rather than a bioactive agent . Thiadiazole-containing derivatives (e.g., MTPN) exhibit antimicrobial properties due to the electron-deficient thiadiazole ring, which enhances interactions with microbial enzymes . Psychoactive analogs (e.g., fluorolintane) feature diarylethylamine motifs, enabling NMDA receptor antagonism, unlike this compound .

Safety Profiles: Compounds like (E,E)-1-(2,4-dodecadienoyl)-pyrrolidine require additional safety evaluations due to structural complexity, whereas this compound has well-documented hazards (e.g., toxicity via multiple exposure routes) . Fluorinated derivatives in medicinal chemistry (e.g., 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid) show reduced toxicity profiles compared to psychoactive pyrrolidines .

Activité Biologique

1-(4-Fluorobenzoyl)pyrrolidine is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. Its structure features a pyrrolidine ring substituted with a 4-fluorobenzoyl group, which may enhance its pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

Structural Characteristics

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 209.23 g/mol

- Functional Groups : Contains a pyrrolidine ring and a fluorobenzoyl moiety.

Synthesis

The synthesis of this compound typically involves the following steps:

- Formation of the Pyrrolidine Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reaction : The introduction of the 4-fluorobenzoyl group can be accomplished via electrophilic aromatic substitution or nucleophilic acyl substitution methods.

- Purification : The product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The fluorobenzoyl group enhances lipophilicity, potentially improving membrane permeability and binding affinity to targets.

- Enzyme Inhibition : Studies suggest that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in inflammatory processes .

- Antimicrobial Activity : Preliminary research indicates that derivatives of this compound exhibit antimicrobial properties, making them candidates for further development in treating infections.

Case Studies and Research Findings

- Anti-inflammatory Potential :

-

Antimicrobial Activity :

- Research has shown that certain derivatives exhibit notable antibacterial effects against Gram-positive bacteria, indicating their potential role in developing new antibiotics.

-

Pharmacological Applications :

- Ongoing studies focus on the compound's role as an intermediate in synthesizing more complex molecules with enhanced therapeutic profiles.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of COX-2 | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Enzyme Interaction | Potential modulation of enzyme activity |

Future Directions

Research into this compound is ongoing, with several avenues being explored:

- Drug Development : Further investigation into its structure-activity relationship (SAR) could lead to the development of novel therapeutic agents.

- Mechanistic Studies : Understanding the precise mechanisms by which this compound interacts with biological targets will enhance its applicability in pharmacology.

- Clinical Trials : Future studies may include preclinical and clinical trials to evaluate safety and efficacy in humans.

Q & A

Basic Research Questions

Q. What laboratory synthesis methods are effective for producing 1-(4-fluorobenzoyl)pyrrolidine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, reacting 4-fluorobenzoyl chloride with pyrrolidine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at elevated temperatures (~150°C) for 20 hours, followed by TLC monitoring and purification via liquid-liquid extraction and MgSO₄ drying . Optimizing stoichiometry (e.g., 1:1.05 molar ratio of aldehyde to amine) and using microwave-assisted heating can enhance yield and reduce side products. Post-synthesis characterization via ¹H NMR (e.g., δ 7.61 ppm for aromatic protons) and elemental analysis ensures purity .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

- Methodological Answer :

- ¹H/¹³C NMR : Identifies aromatic (δ 7.35–7.29 ppm) and pyrrolidine ring protons (δ 3.33–3.30 ppm for CH₂ groups) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., calculated m/z for C₁₁H₁₂FNO: 193.09) and fragmentation patterns.

- IR Spectroscopy : Detects carbonyl stretches (~1650–1700 cm⁻¹) and C-F bonds (~1100 cm⁻¹) .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in structurally similar dispiro compounds .

Advanced Research Questions

Q. How do structural modifications to this compound influence its biological activity and target selectivity?

- Methodological Answer :

- Fluorine Substitution : The 4-fluoro group enhances metabolic stability via reduced CYP450-mediated oxidation and increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted analogs .

- Pyrrolidine Ring Conformation : Rigidifying the pyrrolidine ring (e.g., spiro-fused systems) can restrict rotational freedom, enhancing binding affinity to receptors like σ-1 or dopamine transporters .

- Bioisosteric Replacements : Replacing the benzoyl group with a diazenyl or triazole moiety (e.g., as in analogs from ) alters π-π stacking and hydrogen-bonding interactions, impacting enzyme inhibition (e.g., acetylcholinesterase).

Q. How can researchers resolve contradictory data regarding this compound’s in vitro vs. in vivo efficacy?

- Methodological Answer :

- Pharmacokinetic Profiling : Compare bioavailability (e.g., AUC, Cₘₐₓ) using LC-MS/MS to identify metabolic instability or poor absorption .

- Off-Target Screening : Use radioligand binding assays (e.g., Ki determinations across 50+ receptors) to rule out non-specific interactions .

- Species-Specific Metabolism : Test metabolites in hepatic microsomes from human vs. rodent models to explain interspecies variability .

Q. What computational strategies predict this compound’s binding modes to novel biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with homology-built targets (e.g., GPCRs) .

- MD Simulations : Run 100-ns trajectories in explicit solvent (CHARMM36 force field) to assess binding pocket stability and ligand-induced conformational changes .

- QSAR Modeling : Train models on analogs (e.g., logP, polar surface area) to correlate structural features with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.